molecular formula C18H13ClN2O3S2 B2892662 3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide CAS No. 895438-40-1

3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B2892662
CAS No.: 895438-40-1
M. Wt: 404.88
InChI Key: DKWMIDUDJCNIMZ-UHFFFAOYSA-N
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Description

3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide is a complex organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a benzothiophene core, which is a bicyclic structure consisting of a benzene ring fused to a thiophene ring. The compound also contains a benzothiazole moiety, which is another bicyclic structure consisting of a benzene ring fused to a thiazole ring. The presence of chlorine and methoxy groups further adds to the complexity and potential reactivity of this compound.

Preparation Methods

The synthesis of 3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the benzothiazole moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity of the compound.

Chemical Reactions Analysis

3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.

    Hydrolysis: The compound can undergo hydrolysis in the presence of strong acids or bases, leading to the cleavage of the amide bond and formation of the corresponding carboxylic acid and amine.

Scientific Research Applications

3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs for the treatment of various diseases.

    Industry: It is used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    Benzothiophene derivatives: These compounds share the benzothiophene core structure and may have similar chemical reactivity and biological activities.

    Benzothiazole derivatives: These compounds share the benzothiazole moiety and may exhibit similar biological effects.

    Chlorinated aromatic compounds: These compounds contain chlorine atoms attached to aromatic rings and may undergo similar substitution reactions.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3S2/c1-23-11-7-10-14(8-12(11)24-2)26-18(20-10)21-17(22)16-15(19)9-5-3-4-6-13(9)25-16/h3-8H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWMIDUDJCNIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=C(C4=CC=CC=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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